Secretin (1-6)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Secretin (1-6) is the N-terminal part of secretin. Secretin (1-6) is responsible for vitro glucose-dependent insulin release induced by secretin.

Aplicaciones Científicas De Investigación

Neurobiological Applications

1.1 Modulation of Neurotransmission

Secretin has been implicated in the modulation of neurotransmission, particularly in the central nervous system. Studies have shown that secretin acts on gonadotropin-releasing hormone (GnRH) neurons, influencing excitatory GABAergic neurotransmission. For instance, secretin administration resulted in increased frequency of spontaneous postsynaptic currents (sPSCs) in GnRH neurons, suggesting its role as a neuromodulator .

- Electrophysiological Findings : In experiments conducted on rat cerebellar cortex, secretin facilitated both evoked and spontaneous GABAergic inhibitory postsynaptic currents recorded in Purkinje cells . The increase in sPSC frequency was dose-dependent, with significant changes observed at concentrations as low as 30 nM and 1 µM .

| Concentration (nM) | sPSC Frequency Increase (%) | Significance (p-value) |

|---|---|---|

| 30 | Not significant | - |

| 100 | 118.0 ± 2.64 | 0.0005 |

| 1000 | 124.3 ± 9.404 | 0.049 |

1.2 Role in Reproductive Health

Secretin's influence extends to reproductive physiology, where it appears to regulate the hypothalamic-pituitary-gonadal (HPG) axis. Intracerebral injections of secretin into the preoptic region of rats resulted in a tenfold increase in luteinizing hormone concentrations . This suggests that secretin may play a critical role in reproductive hormone regulation, although further studies are needed to elucidate the precise mechanisms involved.

Gastrointestinal Applications

2.1 Regulation of Digestive Functions

Secretin is well-established for its role in stimulating pancreatic bicarbonate secretion and modulating gastric acid secretion. It acts as a homeostatic regulator of pancreatic and liver functions, ensuring optimal digestive conditions .

- Clinical Implications : Research indicates that secretin may have therapeutic potential for conditions such as pancreatitis and gastrointestinal disorders by enhancing pancreatic function and reducing gastric acidity .

Therapeutic Applications

3.1 Potential Drug Candidate for Obesity

Recent reviews have highlighted secretin's pleiotropic effects that suggest its potential as a drug candidate for obesity treatment . The hormone's ability to modulate appetite and energy homeostasis positions it as a promising target for obesity management.

- Preclinical Studies : Evidence from animal studies indicates that secretin can influence weight loss through mechanisms involving appetite suppression and metabolic regulation .

Case Studies and Research Findings

Several case studies have documented the effects of secretin across various biological systems:

- A study demonstrated that secretin administration led to significant increases in GnRH neuron firing rates, indicating its direct action on these neurons via secretin receptors .

- In clinical settings, patients with certain gastrointestinal disorders have shown improvements following secretin administration, further supporting its therapeutic potential .

Propiedades

Número CAS |

21012-75-9 |

|---|---|

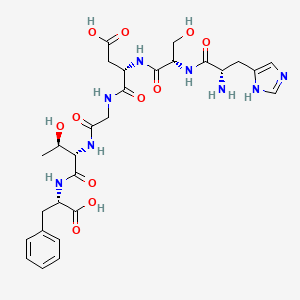

Fórmula molecular |

C28H38N8O11 |

Peso molecular |

662.6 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H38N8O11/c1-14(38)23(27(45)34-19(28(46)47)7-15-5-3-2-4-6-15)36-21(39)11-31-25(43)18(9-22(40)41)33-26(44)20(12-37)35-24(42)17(29)8-16-10-30-13-32-16/h2-6,10,13-14,17-20,23,37-38H,7-9,11-12,29H2,1H3,(H,30,32)(H,31,43)(H,33,44)(H,34,45)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t14-,17+,18+,19+,20+,23+/m1/s1 |

Clave InChI |

JMCBPMSOTGZJJD-ZFGVQZGJSA-N |

SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |

SMILES canónico |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

21012-75-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

HSDGTF |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

His-Ser-Asp-Gly-Thr-Phe-OMe histidyl-seryl-aspartyl-glycyl-threonyl-phenylalanine-O-methyl- secretin (1-6) secretin, N-terminal hexapeptide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.